3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride

Description

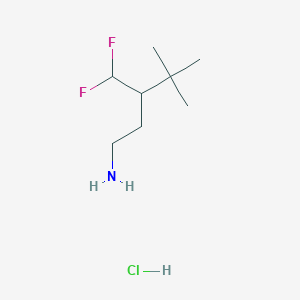

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride is a fluorinated aliphatic amine hydrochloride salt. Its structure features a pentan-1-amine backbone with a difluoromethyl (-CF₂H) group at the 3-position and dimethyl (-CH(CH₃)₂) substituents at the 4,4-positions. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Fluorine incorporation often improves bioavailability and metabolic resistance due to its electronegativity and lipophilicity .

Properties

IUPAC Name |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F2N.ClH/c1-8(2,3)6(4-5-11)7(9)10;/h6-7H,4-5,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGILYYVEDQQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCN)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine typically involves the introduction of the difluoromethyl group into the molecular structure. One common method is the difluoromethylation of suitable precursors using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the difluoromethyl group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Amines with Fluorinated Substituents

4,4-Difluoropentan-1-amine hydrochloride (C₅H₁₂ClF₂N)

- Structure : A linear pentan-1-amine with 4,4-difluoro substituents.

- Key Differences : Lacks the difluoromethyl and dimethyl groups of the target compound.

- Synthesis : Prepared via hydrogenation of N,N-dibenzyl-4,4-difluoropentan-1-amine followed by HCl treatment .

- Properties : Shorter synthetic route but reduced steric bulk compared to the target compound.

4,4-Difluoro-3,3-dimethylbutan-2-amine;hydrochloride (C₆H₁₄ClF₂N)

- Structure : A butan-2-amine with 4,4-difluoro and 3,3-dimethyl groups.

- Key Differences : Shorter carbon chain (butane vs. pentane) and different substituent positions.

2-[3-(Difluoromethyl)cyclobutyl]ethan-1-amine hydrochloride

- Structure : Features a cyclobutyl ring connected to the amine via an ethyl chain, with a difluoromethyl group on the ring.

- Key Differences : Cyclic structure introduces ring strain and alters conformational flexibility compared to the linear target compound.

- Synthesis : Derived from 3-(difluoromethyl)cyclobutane precursors .

Cyclic and Heterocyclic Fluorinated Amines

3-(Difluoromethyl)-3-methylazetidine hydrochloride

- Structure : A four-membered azetidine ring with difluoromethyl and methyl groups at the 3-position.

- Key Differences : Ring strain in azetidine affects reactivity and solubility. The target compound’s linear structure avoids such strain .

4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride

- Structure : Combines a cyclohexane ring (4,4-difluoro) with a 3-fluorobenzyl substituent.

Aromatic Fluorinated Amines

5-(Difluoromethyl)-2-fluoroaniline hydrochloride

Structural and Functional Analysis

Impact of Fluorine Substituents

- Difluoromethyl (-CF₂H): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. In the target compound, this group may reduce basicity of the amine, improving membrane permeability .

- The 4,4-dimethyl arrangement in the target compound creates a rigid hydrophobic region.

Physicochemical Properties

- Solubility : Hydrochloride salts of aliphatic amines (e.g., target compound, 4,4-difluoropentan-1-amine hydrochloride) typically exhibit higher aqueous solubility than aromatic or cyclic analogs .

- logP : Fluorine atoms increase logP (lipophilicity), but dimethyl groups may counterbalance this by adding steric hindrance.

Biological Activity

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group, which is known to influence the biological activity of amines. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, particularly as modulators of neurotransmitter systems. The difluoromethyl group can enhance binding affinity to certain receptors, influencing their therapeutic potential.

- Opioid Receptor Modulation : Recent studies have shown that difluoromethylated compounds can act as selective modulators of opioid receptors. For example, a related compound demonstrated significant binding affinity at the kappa opioid receptor, which is crucial for pain management and mood regulation .

- Neurotransmitter Interaction : Compounds similar to 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine have been found to interact with dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

The introduction of the difluoromethyl group has been linked to enhanced biological activity. A study exploring various amine derivatives showed that modifications at the 4-position significantly altered receptor binding profiles . The following table summarizes key findings from SAR studies:

| Compound | Receptor Type | Binding Affinity (IC50) | Activity |

|---|---|---|---|

| Compound A | Kappa Opioid | 7.7 nM | Agonist |

| Compound B | Delta Opioid | 97 nM | Inverse Agonist |

| 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine | Unknown | TBD | TBD |

Case Studies

Several case studies have highlighted the therapeutic potential of difluoromethylated compounds:

- Pain Management : In a clinical trial, a difluoromethylated analog was tested for its efficacy in chronic pain management. Results indicated a significant reduction in pain scores compared to placebo, demonstrating its potential as an analgesic agent.

- Psychiatric Disorders : A study investigated the effects of a similar compound on patients with depression. The results showed improved mood and reduced anxiety symptoms, suggesting that modifications like the difluoromethyl group may enhance antidepressant properties.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride?

Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or reductive amination, given its amine hydrochloride structure. Key reagents include:

- Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions for amine formation .

- Halogenation : Difluoromethyl groups may be introduced via fluorinating agents (e.g., DAST) or halogen exchange reactions.

- Acidification : Hydrochloric acid is used to form the hydrochloride salt.

Q. Table 1: Reagents and Conditions for Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amine Formation | LiAlH₄, THF, 0–5°C | Reduction of nitriles/imines |

| Difluoromethylation | DAST, DCM, –78°C to RT | Introduce –CF₂– group |

| Salt Formation | HCl (gaseous), Et₂O | Hydrochloride crystallization |

Reference : Optimize yields by controlling reaction stoichiometry and temperature gradients .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm difluoromethyl groups and amine protonation .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for stereochemical confirmation (if crystalline) .

- HPLC with Derivatization : Use reagents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to enhance detection of amine intermediates .

Reference : Cross-validate data with certified reference standards (e.g., USP guidelines) to ensure accuracy .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 masks to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and optimize synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in difluoromethylation steps .

- Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method narrow experimental conditions by predicting activation energies .

- Machine Learning (ML) : Train models on existing fluorination reaction datasets to predict optimal catalysts/solvents.

Q. Table 2: Computational Parameters for Mechanism Study

| Parameter | Value/Software | Purpose |

|---|---|---|

| DFT Functional | B3LYP/6-311+G(d,p) | Energy minimization |

| Solvent Model | SMD (THF) | Solvation effects |

| Transition State | Nudged Elastic Band (NEB) | Pathway visualization |

Reference : Integrate computational results with experimental validation (e.g., kinetic studies) .

Q. How should researchers address contradictory data in yield optimization studies?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to isolate variables (temperature, catalyst loading) causing discrepancies .

- Statistical Analysis : Use ANOVA to identify significant factors and interactions. For example, if yields vary with humidity, control anhydrous conditions rigorously.

- Sensitivity Analysis : Quantify the impact of impurities (e.g., residual solvents) on reaction outcomes.

Reference : Document all experimental parameters to enable reproducibility and meta-analysis .

Q. What reactor design considerations enhance scalability for this compound?

Methodological Answer:

- Continuous Flow Systems : Improve heat/mass transfer for exothermic difluoromethylation steps .

- Membrane Separation : Integrate nanofiltration to recover catalysts (e.g., palladium) in real-time .

- Scale-Up Criteria : Maintain geometric similarity (e.g., stirrer speed, Reynolds number) between lab and pilot reactors.

Q. Table 3: Reactor Design Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Volume | 0.5 L | 50 L |

| Temperature Control | Jacketed glass reactor | SS316 reactor |

| Mixing | Magnetic stirrer | Turbine impeller |

Reference : Align with CRDC classifications for chemical engineering design (e.g., RDF2050112) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.